2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
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Overview
Description
2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzoyl group, a pyrazole ring, and an oxane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Oxane Moiety: The oxane group can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.
Benzoylation: The final step involves the benzoylation of the pyrazole ring using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and oxane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide: shares similarities with other benzoyl-pyrazole derivatives and oxane-containing compounds.
Benzoylpyrazoles: Known for their bioactivity and use in medicinal chemistry.
Oxane Derivatives: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-benzoyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-22(17-8-2-1-3-9-17)20-11-4-5-12-21(20)23(28)25-18-14-24-26(15-18)16-19-10-6-7-13-29-19/h1-5,8-9,11-12,14-15,19H,6-7,10,13,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCWZDPFWOCBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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